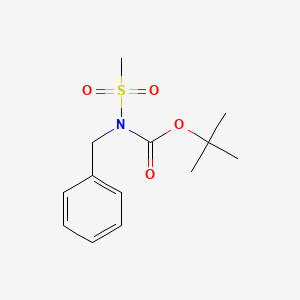

![molecular formula C18H13Cl2NO2S B2560672 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine CAS No. 343372-75-8](/img/structure/B2560672.png)

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

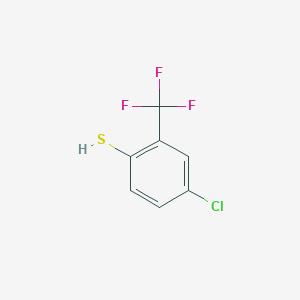

The compound is a type of sulfonyl compound, which typically consists of a sulfur atom bonded to two oxygen atoms and an organic group . Sulfonyl compounds are often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of a similar compound, sulphenone, has a molecular weight of 252.717 and its IUPAC Standard InChIKey is OFCFYWOKHPOXKF-UHFFFAOYSA-N .Chemical Reactions Analysis

Sulfonyl compounds can undergo a variety of reactions, including substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

A similar compound, Bis(4-chlorophenyl) sulfone, has a boiling point of 250 °C/10 mmHg and a melting point of 143-146 °C (lit.) .科学的研究の応用

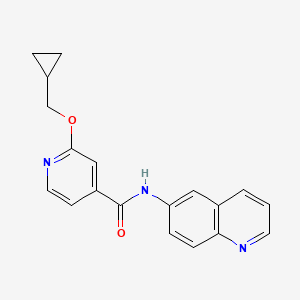

Polymer Chemistry and Engineering

Bis(4-chlorophenyl) sulfone serves as a precursor for the synthesis of high-performance polymers. When combined with bisphenol-A or bisphenol-S, it forms rigid and temperature-resistant polymers such as polyethersulfone (PES) and Udel . These polymers find applications in aerospace, automotive, and electronics due to their excellent mechanical strength, chemical resistance, and thermal stability .

Thermoplastic Production

Researchers have explored bis(4-chlorophenyl) sulfone in thermoplastic production. Its ability to undergo polymerization reactions contributes to the development of novel materials with tailored properties. These thermoplastics can be used in diverse applications, including medical devices, membranes, and engineering components .

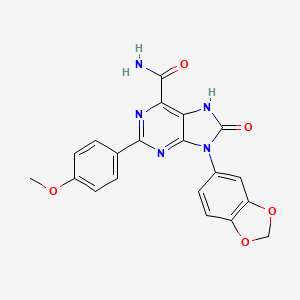

Anti-Cancer Agents

While not directly related to bis(4-chlorophenyl) sulfone, studies on related compounds have investigated their anti-cancer potential. Researchers have designed and synthesized derivatives with similar structural features. These compounds may interact with cellular targets, including tyrosine kinases, to inhibit cancer cell growth and proliferation .

Free Radical Scavenging

Bis(4-chlorophenyl) sulfone possesses aromatic rings and sulfur atoms, which contribute to its antioxidant properties. As a free radical scavenger, it can neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage. This property makes it relevant in the field of health and wellness .

Material Science

The unique combination of aromatic rings and sulfone groups in bis(4-chlorophenyl) sulfone makes it interesting for material science applications. Researchers explore its use in designing novel materials, including coatings, membranes, and functional surfaces. Its chemical stability and compatibility with other compounds enhance its versatility .

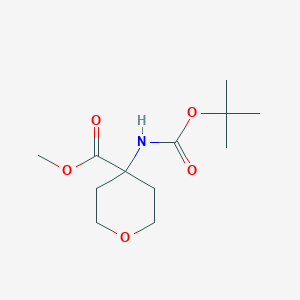

Organic Synthesis

Bis(4-chlorophenyl) sulfone serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules by introducing functional groups at specific positions. Its reactivity and stability allow for diverse transformations, making it valuable in synthetic chemistry .

作用機序

Safety and Hazards

特性

IUPAC Name |

2-chloro-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2S/c1-12-11-16(13-5-3-2-4-6-13)21-18(20)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPKNGMORAFYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2560600.png)

![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)